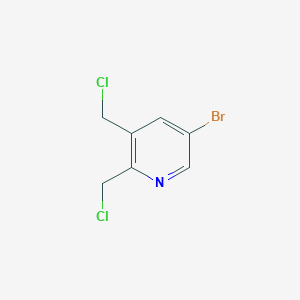

5-Bromo-2,3-bis(chloromethyl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-2,3-bis(chloromethyl)pyridine is a chemical compound with the molecular formula C7H6BrCl2N . It has a molecular weight of 291.4 . The compound is typically available in the form of a hydrochloride .

Synthesis Analysis

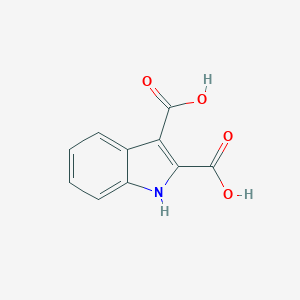

The synthesis of 5-Bromo-2,3-bis(chloromethyl)pyridine and similar compounds often involves ring cleavage methodology reactions . This process allows for the introduction of various functional groups to the pyridine, making it a robust method for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups .Molecular Structure Analysis

The molecular structure of 5-Bromo-2,3-bis(chloromethyl)pyridine is characterized by the presence of a pyridine ring substituted with bromine and chloromethyl groups .Chemical Reactions Analysis

The chemical reactions involving 5-Bromo-2,3-bis(chloromethyl)pyridine are typically characterized by the introduction of various functional groups to the pyridine . This is achieved through a ring cleavage methodology reaction .Aplicaciones Científicas De Investigación

Synthesis of Trifluoromethylpyridines

5-Bromo-2,3-bis(chloromethyl)pyridine is used in the synthesis of trifluoromethylpyridines . These compounds are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests .

Intermediate for Crop-Protection Products

Among trifluoromethylpyridine (TFMP) derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which uses 5-Bromo-2,3-bis(chloromethyl)pyridine as a chemical intermediate, is in high demand for the synthesis of several crop-protection products .

Development of Fluorinated Organic Chemicals

The compound plays a significant role in the development of fluorinated organic chemicals, which have found numerous applications in the agrochemical, pharmaceutical, and functional materials fields .

Synthesis of Sensitive Fluorescent Chemosensors

2,6-Bis(chloromethyl)pyridine, a related compound, is used in the synthesis of a sensitive fluorescent chemosensor for Hg 2+, composed of two aminonaphthalimide fluorophores and a receptor of 2,6-bis(aminomethyl)pyridine . It’s plausible that 5-Bromo-2,3-bis(chloromethyl)pyridine could be used in a similar manner.

Formation of Imidazo[4,5-b]pyridine Derivatives

The compound can be used in the condensation process to form imidazo[4,5-b]pyridine derivatives . These derivatives have potential applications in the pharmaceutical industry .

Potential Applications in Future Research

Given the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety, it is expected that many novel applications of 5-Bromo-2,3-bis(chloromethyl)pyridine will be discovered in future research .

Direcciones Futuras

The future directions for the study and application of 5-Bromo-2,3-bis(chloromethyl)pyridine and similar compounds likely involve the development of more robust methods for the introduction of various functional groups to the pyridine . This could potentially expand the range of bioactive molecules that can be synthesized using these compounds .

Propiedades

IUPAC Name |

5-bromo-2,3-bis(chloromethyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrCl2N/c8-6-1-5(2-9)7(3-10)11-4-6/h1,4H,2-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJJGQDBACOBINU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1CCl)CCl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrCl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00597905 |

Source

|

| Record name | 5-Bromo-2,3-bis(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00597905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2,3-bis(chloromethyl)pyridine | |

CAS RN |

155187-02-3 |

Source

|

| Record name | 5-Bromo-2,3-bis(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00597905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Benzyl-9-azabicyclo[3.3.1]nonane-3-carbonitrile](/img/structure/B175011.png)

![1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B175017.png)

![2,5-Dimethylimidazo[2,1-b]benzothiazole](/img/structure/B175027.png)

![Bromo-bis[bromo(dimethyl)silyl]-methylsilane](/img/structure/B175028.png)